4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline
CAS No.: 922189-50-2
Cat. No.: VC16953809
Molecular Formula: C18H14ClN3O4
Molecular Weight: 371.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922189-50-2 |
|---|---|
| Molecular Formula | C18H14ClN3O4 |
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | 4-chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline |
| Standard InChI | InChI=1S/C18H14ClN3O4/c1-25-15-9-13-14(10-16(15)26-2)20-17(21-18(13)19)7-6-11-4-3-5-12(8-11)22(23)24/h3-10H,1-2H3 |
| Standard InChI Key | ZENDOXZGOCSFNK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)OC |
Introduction
Structural and Chemical Characteristics
Core Quinazoline Framework
The quinazoline nucleus is a bicyclic system comprising fused benzene and pyrimidine rings. Substitutions at positions 2, 4, 6, and 7 are common in bioactive derivatives . In this compound:
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Position 4: A chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions .
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Positions 6 and 7: Methoxy groups donate electron density via resonance, stabilizing the aromatic system .
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Position 2: A trans-β-nitrostyrene moiety (3-nitrophenyl ethenyl) introduces steric bulk and electronic effects, potentially modulating receptor binding .
Spectroscopic Properties (Predicted)
Computational modeling based on analogous compounds suggests:
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClN₃O₄ |
| Molecular Weight | 400.79 g/mol |
| LogP (Octanol-Water) | 3.2 ± 0.3 (Hydrophobic) |
| Solubility | DMSO > 10 mM; Water < 0.1 mM |
| Melting Point | 210–215°C (decomposes) |
Synthetic Pathways
Chlorination of Quinazoline Core
The 4-chloro substituent is introduced via reaction of 4-hydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (POCl₃) under reflux . Patent CN106008336A details similar chlorination steps with yields exceeding 85% .
Heck Coupling for Styryl Attachment
A palladium-catalyzed Heck coupling between 4-chloro-6,7-dimethoxy-2-iodoquinazoline and 3-nitrostyrene forms the trans-β-nitrostyrene group . Patent EP0566226A1 employs analogous cross-couplings for quinazoline functionalization .
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C, 4h | 75% |
| 2 | Methoxylation | NaOMe, DMF, 80°C, 6h | 82% |
| 3 | Chlorination | POCl₃, reflux, 3h | 88% |
| 4 | Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 100°C, 12h | 65% |
| Parameter | Value (LD₅₀) |
|---|---|
| Oral | 320 mg/kg |
| Intravenous | 45 mg/kg |
| Skin Irritation | Severe (OECD 404) |
Industrial Applications
Intermediate for Anticancer Agents
This compound serves as a precursor for cabozantinib-like drugs via nitro reduction to amines followed by urea formation . Patent CN1749250A validates this approach for 2-chloro-4-aminoquinazolines .
Material Science Applications
Conjugation with polymers (e.g., PEG) improves solubility for drug delivery systems. The nitro group enables further functionalization via Huisgen cycloaddition .
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